1-Propylazepan-2-one

Description

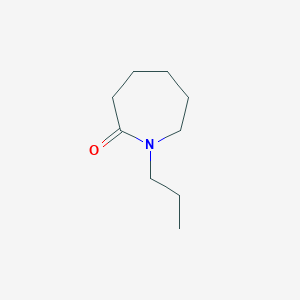

1-Propylazepan-2-one is a seven-membered lactam (azepan-2-one) featuring a propyl substituent on the nitrogen atom of the heterocyclic ring. This compound belongs to the class of N-alkylated lactams, which are of significant interest in pharmaceutical and polymer chemistry due to their structural versatility. The azepan-2-one core is analogous to caprolactam (a six-membered lactam) but with an expanded ring size, which can influence ring strain, solubility, and reactivity .

Properties

CAS No. |

52644-85-6 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-propylazepan-2-one |

InChI |

InChI=1S/C9H17NO/c1-2-7-10-8-5-3-4-6-9(10)11/h2-8H2,1H3 |

InChI Key |

BWISIXSYQURMMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCCCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects :

- Propyl vs. Propenoyl: The saturated propyl group in this compound increases hydrophobicity (predicted logP ~1.8) compared to the propenoyl-substituted analog (logP ~1.2), which contains a polarizable double bond. The propenoyl group also introduces electrophilic reactivity, enabling conjugation reactions absent in the propyl derivative .

- Ring Size : Azepan-2-one (7-membered) exhibits reduced ring strain compared to caprolactam (6-membered), favoring slower hydrolysis rates and greater thermal stability.

Physicochemical Properties

| Property | This compound | Azepan-2-one | 1-Prop-2-enoylazepan-2-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 155.24 | 113.16 | 179.21 |

| Boiling Point (°C) | ~245 (estimated) | 268–270 | ~280 (decomposes) |

| Solubility in Water | Low | Moderate | Low (enhanced in polar aprotic solvents) |

Key Observations :

- The propyl group reduces water solubility compared to unsubstituted azepan-2-one, aligning with trends in alkyl chain lengthening.

- The propenoyl derivative’s α,β-unsaturated system may lead to instability under basic or nucleophilic conditions, whereas the propyl analog is more chemically inert .

Pharmacological Considerations

While direct studies on this compound are absent in the provided evidence, N-alkylated lactams are frequently explored as kinase inhibitors or protease substrates. The propyl group’s hydrophobicity could enhance blood-brain barrier penetration, a hypothesis supported by analogous compounds in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.